1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE
Description
1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine moiety
Properties
IUPAC Name |
1-[4-[4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16(27)17-2-5-20(6-3-17)26-10-8-25(9-11-26)13-19-14-30-23(24-19)18-4-7-21-22(12-18)29-15-28-21/h2-7,12,14H,8-11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDQXVSYYBMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to introduce the thiazole and piperazine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while nucleophilic substitution on the piperazine moiety can introduce various functional groups.
Scientific Research Applications
1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular proteins and pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share a similar benzodioxole and piperazine structure but differ in the substituents on the benzoyl ring.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.
MDP2P (3,4-methylenedioxyphenyl-2-propanone): Shares the benzodioxole ring and is a precursor for various psychoactive substances.
Uniqueness
1-[4-(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)PHENYL]-1-ETHANONE is unique due to its combination of benzodioxole, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
